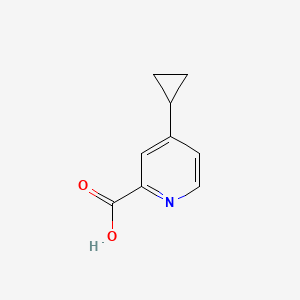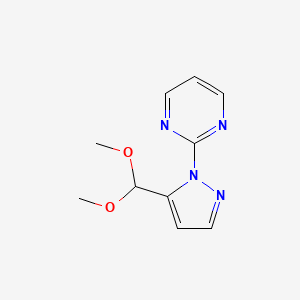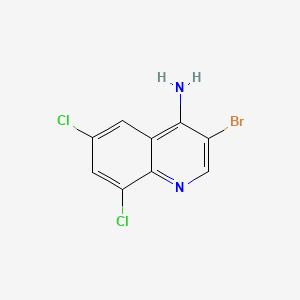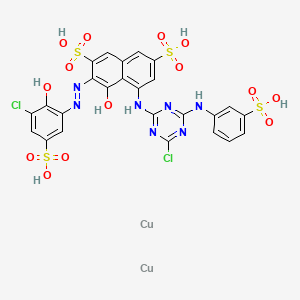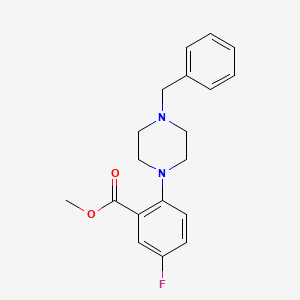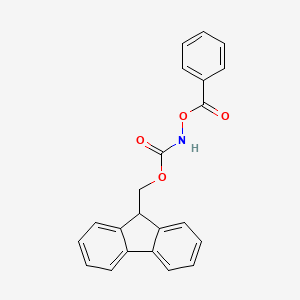
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” is a chemical compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 . It is also known by other names such as “{[(9h-fluoren-9-yl)methoxy]carbonyl}amino benzoate” and "Benzoic acid, [(9H-fluoren-9-ylmethoxy)carbonyl]azanyl ester" .
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” consists of a fluorene group attached to a benzoyloxycarbamate group . The fluorene group is a polycyclic aromatic hydrocarbon, while the benzoyloxycarbamate group contains a carbamate functional group attached to a benzoyl group.Physical And Chemical Properties Analysis
“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” has a predicted density of 1.281±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
The development of conjugated polymers for fluorescence sensing, particularly those involving fluorene derivatives, has been an area of significant interest due to their applications in environmental protection, biosensing, and toxin detection in food. Novel polyaniline derivatives, including those related to fluorene, have been synthesized and characterized for their fluorescence properties. These materials demonstrate potential for wide application in detecting various acids and amines, both in solution and gas phases, highlighting their versatility and effectiveness as chemosensors (Qian et al., 2019).
Iodide Detection
Fluorene oligomers with peripheral carbazole side chains have been synthesized for the detection of iodide ions. These compounds exhibit high fluorescence quenching sensitivity and selectivity towards iodide, showcasing their utility as both colorimetric and fluorometric probes. Their performance, particularly the observable color change with the naked eye at very low concentrations, positions them among the best in their field for iodide detection (Zhao et al., 2012).
Photoelectric Performances
Research into star-burst carbazol derivatives has led to the synthesis of compounds with promising photoelectric performances. These derivatives, utilizing carbazole, triarylamine, and fluorene as starting materials, have been characterized for their potential as hole transport materials. The focus on blue fluorescence and energy levels suitable for electronic applications underscores the relevance of fluorene derivatives in developing efficient photoelectric materials (Xi-cun, 2010).
Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives have found significant application in the fabrication of high-performance organic light-emitting diodes (OLEDs). By designing and synthesizing materials that incorporate fluorene and carbazole moieties in a highly twisted conformation, researchers have achieved devices with remarkable efficiency. These materials, capable of being processed through solution methods, have shown great promise in improving the performance of blue phosphorescent OLEDs, highlighting the critical role of fluorene derivatives in advancing OLED technology (Ye et al., 2010).
Polymer Solar Cells
The introduction of 9-alkylidene-9H-fluorene units into the main chain of donor–acceptor copolymers has led to advancements in bulk heterojunction polymer solar cells (BHJ PSCs). These polymers, characterized by narrow band gaps and excellent solubility, have facilitated the creation of solar cells with high power conversion efficiencies, demonstrating the potential of fluorene derivatives in the development of renewable energy technologies (Du et al., 2011).
Propiedades
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXWAKAFMYNHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

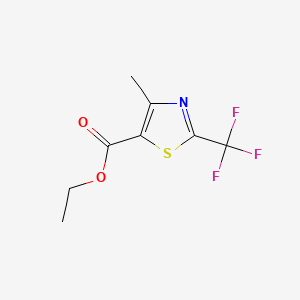
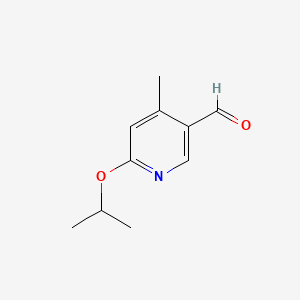
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
